3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine
Overview
Description
3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry and pharmaceutical research
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues are known to exhibit their effects through various mechanisms depending on the specific compound and its targets .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been found to impact a variety of biochemical pathways, particularly in the context of their antituberculosis activity .
Result of Action
Imidazo[1,2-a]pyridine analogues have been found to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Preparation Methods
The synthesis of 3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . Another approach involves the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidant, promoting one-pot tandem cyclization and bromination . Industrial production methods may employ similar synthetic routes but on a larger scale, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can undergo further cyclization to form more complex structures.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like TBHP, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing drugs with antiviral, antibacterial, and anticancer properties.
Biological Research: The compound is used to study various biological pathways and molecular targets, contributing to the understanding of disease mechanisms.
Industrial Applications: It is employed in the synthesis of other complex organic molecules and materials, enhancing the efficiency of chemical processes.
Comparison with Similar Compounds
3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:
Zolpidem: A sedative used for treating insomnia.
Alpidem: An anxiolytic agent.
Saripidem: Another sedative with a similar structure.
These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their pharmacological activities and applications. The presence of bromine and chlorine in this compound makes it unique and potentially more reactive in certain chemical reactions .
Properties
IUPAC Name |
3-bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2/c14-13-12(9-4-2-1-3-5-9)16-11-7-6-10(15)8-17(11)13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRGJBSPRQPFFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403269 | |
Record name | 3-bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477886-81-0 | |
Record name | 3-bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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